molecular formula C20H22N2O3 B1654436 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)- CAS No. 23111-33-3

3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-

Cat. No.: B1654436
CAS No.: 23111-33-3
M. Wt: 338.4 g/mol
InChI Key: VCUPPSLLQJDTJC-UHFFFAOYSA-N
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Description

“3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-” is also known as Suxibuzone . It has the empirical formula C24H26N2O6 and a molecular weight of 438.47 . It is also referred to as 4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione .


Molecular Structure Analysis

The molecular structure of “3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-” is represented by the formula C19H20N2O2 . It has a molar mass of 308.381 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-” include a triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature, enthalpy of phase transition, enthalpy of vaporization or sublimation as a function of temperature, viscosity as a function of temperature and pressure, and thermal conductivity as a function of temperature .

Mechanism of Action

Phenylbutazone, which is a butyl-diphenyl-pyrazolidinedione, has anti-inflammatory, antipyretic, and analgesic activities .

Safety and Hazards

While specific safety and hazard information for “3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-” was not found in the web search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

4-butyl-4-(hydroxymethyl)-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-3-14-20(15-23)18(24)21(16-10-6-4-7-11-16)22(19(20)25)17-12-8-5-9-13-17/h4-13,23H,2-3,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUPPSLLQJDTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177676
Record name 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23111-33-3
Record name 3,5-Pyrazolidinedione, 4-butyl-4-(hydroxymethyl)-1,2-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-PYRAZOLIDINEDIONE, 4-BUTYL-4-(HYDROXYMETHYL)-1,2-DIPHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPN545WWD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-
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